molecular formula C13H12N2O2S B5510630 3-methoxy-N'-(2-thienylmethylene)benzohydrazide

3-methoxy-N'-(2-thienylmethylene)benzohydrazide

Cat. No. B5510630
M. Wt: 260.31 g/mol
InChI Key: JKJQEIODKFFLDI-NTEUORMPSA-N
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Description

Synthesis Analysis

The synthesis of 3-methoxy-N'-(2-thienylmethylene)benzohydrazide and similar compounds often involves the reaction of specific aldehydes with benzohydrazides in the presence of a solvent, such as methanol. For example, the synthesis of related compounds has been detailed through reactions that yield products with specific configurations and hydrogen bonding patterns (Cao, 2009), (Yu et al., 2013).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives, including this compound, typically features an E configuration around the C=N bond, with dihedral angles indicating the orientation of benzene rings and substituents. Crystal structure analyses reveal the importance of hydrogen bonds in stabilizing these molecules (Horkaew et al., 2011).

Chemical Reactions and Properties

Benzohydrazide derivatives participate in various chemical reactions, leading to the synthesis of bioactive compounds. Their reactivity has been explored in the context of analgesic, antifungal, and antibacterial activities, as well as in the formation of complex molecular structures through condensation reactions (Raj et al., 2007).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solvate formation, crystal packing, and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. Studies have detailed these aspects through X-ray crystallography and spectroscopic analyses (Zhu, 2011).

Chemical Properties Analysis

The chemical properties, including the antimicrobial and antiproliferative activities of benzohydrazide derivatives, highlight their potential in various applications. The influence of substituents on these properties has been a subject of research, indicating the role of molecular structure in determining activity (Shaikh, 2013).

Scientific Research Applications

Antioxidant and α-Glucosidase Inhibitory Activities

  • Methoxy-substituted benzohydrazide derivatives, including compounds similar to 3-methoxy-N'-(2-thienylmethylene)benzohydrazide, have been synthesized and characterized. These compounds were investigated for their antioxidant and α-glucosidase inhibitory activities. The study suggested that the methoxy substituent was not effective in enhancing bioactivity, highlighting the nuanced role of substituents in the biological activities of benzohydrazide derivatives (Patcharawadee Prachumrat et al., 2018).

Crystal Structure and Molecular Interactions

  • Investigations on the crystal structure of methoxy-substituted benzohydrazide compounds reveal intricate details about their molecular conformation and interactions. For instance, the dihedral angle between benzene rings and the orientation of methoxy groups influence the packing and stability of these compounds in the crystalline state. These structural insights are crucial for understanding the reactivity and potential applications of benzohydrazides in material science and drug design (Guo-Biao Cao, 2009).

Covalent Organic Frameworks (COFs) with Hydrazone Linkages

  • The synthesis of covalent organic frameworks (COFs) using hydrazone linkages, including those derived from benzohydrazide compounds, demonstrates the utility of these materials in creating porous structures. These COFs exhibit excellent chemical and thermal stability, expanding the scope of applications for benzohydrazide derivatives in materials science, particularly for storage, separation, and catalysis applications (F. Uribe-Romo et al., 2011).

Biological Activities of Benzohydrazide Derivatives

  • Novel benzohydrazide derivatives, including those with methoxy groups, have been evaluated for their analgesic, antifungal, antibacterial, and antiproliferative activities. This research underlines the potential of benzohydrazide compounds in medicinal chemistry, with certain derivatives showing promising biological activities (K. K. V. Raj et al., 2007).

Schiff Base Compounds with Antioxidant and DNA Binding Activities

  • Schiff base compounds derived from benzohydrazide and their tautomers have been synthesized and characterized for their antioxidant behavior and DNA binding capabilities. This study highlights the versatility of benzohydrazide derivatives in developing compounds with significant biological activities, including interactions with DNA and potential applications in drug discovery (Ahmed Taki Eddine Ardjani & S. Mekelleche, 2017).

Safety and Hazards

The safety and hazards associated with “3-methoxy-N’-(2-thienylmethylene)benzohydrazide” are not specified in the sources I found .

properties

IUPAC Name

3-methoxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-11-5-2-4-10(8-11)13(16)15-14-9-12-6-3-7-18-12/h2-9H,1H3,(H,15,16)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJQEIODKFFLDI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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